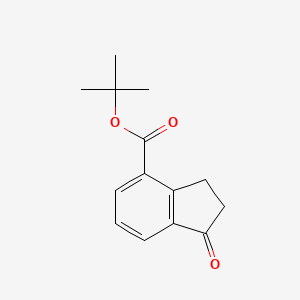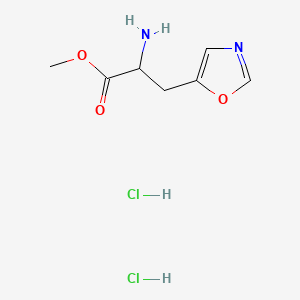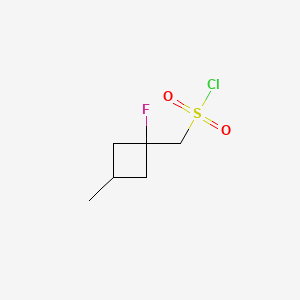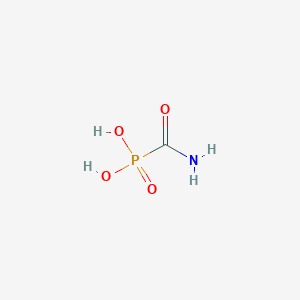![molecular formula C9H13NO B13458427 6-Isocyanatospiro[2.5]octane CAS No. 1468719-89-2](/img/structure/B13458427.png)
6-Isocyanatospiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isocyanatospiro[2.5]octane: is an organic compound characterized by its unique spirocyclic structure, which includes an isocyanate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Isocyanatospiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of a spirocyclic amine with phosgene (COCl2) to form the isocyanate group. The reaction typically proceeds under controlled conditions to ensure safety and maximize yield. Another method involves the use of isocyanic acid (HNCO) in the presence of a spirocyclic alkene, which undergoes addition to form the desired isocyanate compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale phosgenation processes, where the spirocyclic amine is reacted with phosgene in specialized reactors. This method requires stringent safety measures due to the hazardous nature of phosgene. Alternative methods using safer reagents like oxalyl chloride have also been explored to reduce risks associated with phosgene .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Isocyanatospiro[2.5]octane undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Polymerization: Can form polyurethanes when reacted with diols or polyols.
Common Reagents and Conditions:
Alcohols: Used in nucleophilic addition reactions to form urethanes.
Water: Used in hydrolysis reactions to produce amines and carbon dioxide.
Diols/Polyols: Used in polymerization reactions to form polyurethanes.
Major Products Formed:
Urethanes: Formed from nucleophilic addition reactions with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Polyurethanes: Formed from polymerization reactions with diols or polyols.
Applications De Recherche Scientifique
Chemistry: 6-Isocyanatospiro[2.5]octane is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds and polyurethanes. Its reactivity makes it valuable for creating complex molecular architectures .
Biology and Medicine: Research into the biological applications of this compound is ongoing. Its potential use in drug development and as a precursor for biologically active compounds is being explored .
Industry: In the industrial sector, this compound is used in the production of polyurethanes, which are essential materials in the manufacture of foams, coatings, adhesives, and elastomers .
Mécanisme D'action
The mechanism of action of 6-Isocyanatospiro[2.5]octane primarily involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols, amines, and water. This reactivity underlies its ability to form urethanes, amines, and polyurethanes. The molecular targets and pathways involved in these reactions are dictated by the nature of the nucleophiles and the reaction conditions .
Comparaison Avec Des Composés Similaires
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spirocyclic compound with different functional groups.
1-Oxa-6-thiaspiro[2.5]octane: A spirocyclic compound containing oxygen and sulfur atoms.
Uniqueness: 6-Isocyanatospiro[2.5]octane is unique due to its isocyanate functional group, which imparts distinct reactivity and applications compared to other spirocyclic compounds. Its ability to form polyurethanes and its use as a building block in organic synthesis highlight its versatility and importance in various fields .
Propriétés
Numéro CAS |
1468719-89-2 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
6-isocyanatospiro[2.5]octane |
InChI |
InChI=1S/C9H13NO/c11-7-10-8-1-3-9(4-2-8)5-6-9/h8H,1-6H2 |
Clé InChI |
DOBNLYXJSDUWIR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1N=C=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


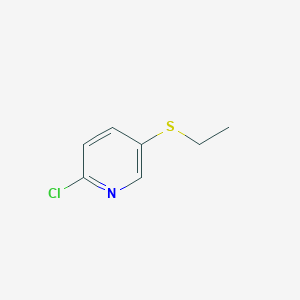
![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)

![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
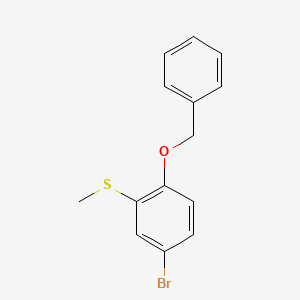
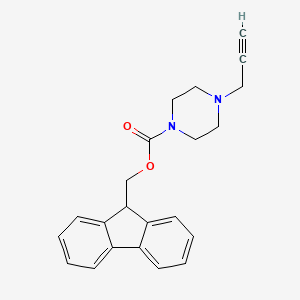
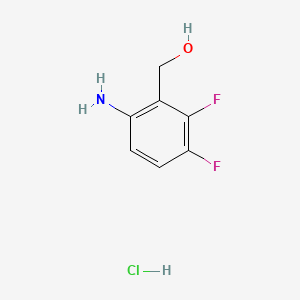
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
